2'-Chloro-2,3,4,5-tetrahydro-1,1'-biphenyl
Overview
Description
2’-Chloro-2,3,4,5-tetrahydro-1,1’-biphenyl is a chemical compound with the molecular formula C12H13Cl and a molecular weight of 192.68 . It is also known by other names such as 1-chloro-2-(1-cyclohexenyl)benzene and Benzene, 1-chloro-2-(1-cyclohexen-1-yl)- .
Molecular Structure Analysis
The molecular structure of 2’-Chloro-2,3,4,5-tetrahydro-1,1’-biphenyl consists of a biphenyl group with a chlorine substitution . The exact structure can be found in the referenced chemical databases .Physical And Chemical Properties Analysis
2’-Chloro-2,3,4,5-tetrahydro-1,1’-biphenyl has a boiling point of 77 °C (Press: 0.73 Torr) and a predicted density of 1.108±0.06 g/cm3 .Scientific Research Applications
Electrochemical Properties
Research on the electrochemical oxidation of silacyclopentadienes, which are structurally related to 2'-Chloro-2,3,4,5-tetrahydro-1,1'-biphenyl, highlights their potential applications in developing electrochemical sensors and devices. The study by Dhiman et al. (2004) on sixteen 2,3,4,5-tetraphenyl-1-silacyclopentadienes, including various chloro-substituted derivatives, explored their electrochemical behavior, providing insights into their redox properties and potential applications in electrochemical sensors and energy storage devices (Dhiman, Zhang, West, & Becker, 2004).
Environmental Remediation
In environmental science, the understanding of biphenyl dioxygenases is crucial for bioremediation efforts, especially for compounds like polychlorinated biphenyls (PCBs), which share structural similarities with 2'-Chloro-2,3,4,5-tetrahydro-1,1'-biphenyl. Furukawa, Suenaga, and Goto (2004) reviewed the functional versatility of biphenyl dioxygenases in PCB degradation, shedding light on microbial pathways that could potentially be harnessed to remediate environments contaminated with chlorinated biphenyl compounds (Furukawa, Suenaga, & Goto, 2004).
Materials Science and Nanotechnology
Chen et al. (2003) investigated the synthesis, light emission, nanoaggregation, and restricted intramolecular rotation of 1,1-substituted 2,3,4,5-tetraphenylsiloles, which are related to 2'-Chloro-2,3,4,5-tetrahydro-1,1'-biphenyl. Their work provides valuable insights into the photophysical properties of these compounds and their potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices (Chen et al., 2003).
Organic Synthesis
In the field of organic synthesis, the study of reductive dehalogenation of PCB congeners by anaerobic microorganisms offers insights into chemical reactions that could be relevant for the synthesis and modification of chlorinated biphenyl compounds, including 2'-Chloro-2,3,4,5-tetrahydro-1,1'-biphenyl. Van Dort and Bedard (1991) demonstrated the microbial dechlorination of a PCB congener, which could inform synthetic strategies for chlorinated biphenyls in organic chemistry (Van Dort & Bedard, 1991).
properties
IUPAC Name |
1-chloro-2-(cyclohexen-1-yl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h4-6,8-9H,1-3,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDPNHYXHXWWBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60510599 | |
Record name | 2'-Chloro-2,3,4,5-tetrahydro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60510599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Chloro-2,3,4,5-tetrahydro-1,1'-biphenyl | |
CAS RN |
17465-36-0 | |
Record name | 2'-Chloro-2,3,4,5-tetrahydro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60510599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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